molecular formula C9H7ClN4S2 B2813665 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride CAS No. 2034301-78-3

4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride

Cat. No.: B2813665
CAS No.: 2034301-78-3
M. Wt: 270.75
InChI Key: TUUYRYAELRCULH-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a benzothiadiazole core fused to a thiazole ring, with an amine group at the 2-position of the thiazole moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for analytical and synthetic purposes.

Key identifiers include its association with Tizanidine impurities (e.g., "Tizanidine Related Compound A" and "Tizanidine Impurity A") and alternative systematic names like 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S2.ClH/c10-9-11-8(4-14-9)5-1-2-6-7(3-5)13-15-12-6;/h1-4H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUYRYAELRCULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring in this compound undergoes nucleophilic substitution reactions, particularly at position 4 or 5. For example:

  • Reaction with benzyl halides :
    Substitution of the amine group on the thiazole ring with benzyl halides yields derivatives such as 4-(benzo[c] thiadiazol-5-yl)-N-benzylthiazol-2-amine. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism under mild alkaline conditions (pH 8–9) at 60–80°C.

Reaction Conditions Product Yield
BenzylationK₂CO₃, DMF, 80°CN-Benzyl derivative72–85%

Salt Formation and Acid-Base Reactions

The hydrochloride salt form enhances solubility in polar solvents. Key reactions include:

  • Deprotonation :
    Treatment with NaOH (1.5 M) in aqueous ethanol regenerates the free base, 4-(benzo[c] thiadiazol-5-yl)thiazol-2-amine.

  • Re-protonation :
    Exposure to HCl gas in anhydrous ether reforms the hydrochloride salt, crucial for stability during storage.

Cyclization and Heterocycle Formation

The amine group participates in cyclization reactions to form fused heterocycles:

  • Reaction with α-bromoketones :
    Reacting with phenacyl bromides in ethanol under reflux forms imidazothiazole derivatives via intermediate iminothiadiazole formation .

Mechanism :

  • Nucleophilic attack by the thiazole amine on the α-carbon of the bromoketone.

  • Elimination of HBr to form an iminothiadiazole intermediate.

  • Cyclodehydration to yield a benzoimidazothiazole derivative .

Substrate Product Key Spectral Data
2-Bromo-1-(4-methylthiazol-5-yl)ethan-1-oneBenzoimidazothiazole¹H NMR: δ 8.76 (s, imidazole-H)

Electrophilic Substitution at the Thiadiazole Ring

  • Nitration :
    Directed nitration at position 4 occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives .

  • Chlorination :
    Reaction with Cl₂ in CCl₄ introduces chlorine at position 6 of the thiadiazole ring .

Oxidation and Reductive Transformations

  • Oxidation :
    Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to a sulfoxide, though this reaction requires precise control to avoid over-oxidation .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering the electronic properties of the molecule .

Stability and Degradation

  • Thermal stability : Decomposes above 220°C with release of HCl .

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening of the thiadiazole moiety, forming sulfinic acid derivatives .

Scientific Research Applications

Chemistry

Building Block for Synthesis
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride serves as an important building block in the synthesis of more complex molecules. It can be utilized in the development of organic semiconductors and fluorescent dyes due to its unique electronic properties.

Application Description
Organic SynthesisUsed to create advanced materials
Fluorescent DyesImportant for optical applications

Biology

Biological Activities
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that it can inhibit the growth of various pathogens.

Activity Type Target Organisms
AntimicrobialStaphylococcus aureus, Escherichia coli
AntifungalAspergillus niger
AnticancerHuman breast cancer cells (MCF7)

Mechanism of Action
The compound's mechanism involves static quenching processes that enhance its sensitivity in detecting pollutants like persistent organic pollutants (POPs).

Medicine

Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in drug development targeting specific diseases. Its electron-deficient nature makes it an attractive candidate for creating novel therapeutic agents.

Study 1: Antimicrobial Activity Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiadiazole derivatives for their antimicrobial activities. The results indicated that derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Study 2: Fluorescent Nanosheets Development

Another significant application involves the incorporation of this compound into fluorescent ultrathin covalent triazine framework nanosheets (f-CTF). The resulting materials exhibited high sensitivity and selectivity for detecting persistent organic pollutants (POPs), showcasing its potential in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride and selected analogs:

Compound Name Core Structure Key Substituents Synthesis Route Molar Mass (g/mol) Applications/Notes
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine HCl Benzothiadiazole + thiazole -NH₂ (thiazole), Cl (benzothiadiazole) Likely via nitro reduction and cyclization* ~283.75† Pharmaceutical impurity
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Benzothiadiazole -NH₂, Cl at positions 4 and 5 Iron-acetic acid reduction of nitro precursor 185.64 Intermediate in drug synthesis
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Thiazole -NH₂, -CH₃, -C₆H₅ Cyclocondensation of hydrazides 226.72 Research chemical
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole -NH₂, 4-Cl-benzyl, aryl groups Cyclization with NaOH, H₂SO₄, or KI/I₂ Varies by substituent Antimicrobial studies

*†Estimated based on molecular formula (C₉H₆ClN₃S₂·HCl).
*Synthesis inferred from analogous methods in .

Key Observations:
  • Chlorine Position : Unlike 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine, where chlorine is at the 5-position, the target compound may feature variable halogen placement depending on synthetic pathways, affecting reactivity and intermolecular interactions .
  • Pharmacological Relevance : The association with Tizanidine impurities underscores its importance in quality control, whereas analogs like 1,3,4-thiadiazole derivatives are explored for antimicrobial properties .

Biological Activity

4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiadiazole and a thiazole ring, contributing to its reactivity and biological properties. The molecular formula is C14H10ClN5S2C_{14}H_{10}ClN_{5}S_{2} with a molecular weight of 347.8 g/mol .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. It has been shown to possess significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus0.012 μg/mL
This compoundEscherichia coli0.015 μg/mL
This compoundAspergillus niger32 μg/mL

The compound exhibited stronger antibacterial potency compared to reference drugs like ampicillin and streptomycin. Its selectivity towards bacterial topoisomerases without affecting human topoisomerase II highlights its potential as a therapeutic agent with reduced toxicity .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while exhibiting low toxicity to normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human liver cancer cell lines (HepG2). The results demonstrated:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be 25 μM.
  • Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Topoisomerase Inhibition : It selectively inhibits bacterial topoisomerases (GyrB and ParE), crucial for DNA replication in bacteria .
  • Fluorescent Properties : Its electron-deficient nature allows it to be used in fluorescent nanosheet applications for detecting environmental pollutants.
  • Cellular Effects : The compound's structural features lead to significant effects on cellular processes, including cell cycle arrest and apoptosis induction in cancer cells .

Q & A

Q. What are the standard synthetic routes for 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiourea intermediates can be synthesized by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours . Subsequent cyclization with formaldehyde and HCl at 90–95°C yields oxadiazinane or triazinane derivatives. Intermediates are characterized via 1H^1H/13C^13C NMR, mass spectrometry, and TLC monitoring to confirm purity and structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

Key techniques include:

  • 1H^1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiadiazole).
  • 13C^13C NMR : Confirms carbon frameworks (e.g., thiazole carbons at δ 150–160 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks).
  • IR spectroscopy : Detects functional groups (e.g., C=S stretches at 1200–1250 cm1^{-1}) .

Q. What are the primary applications of this compound in medicinal chemistry?

The benzo[c][1,2,5]thiadiazole core is explored for anticancer and antimicrobial activities due to its ability to inhibit enzymes (e.g., kinases) and disrupt cellular pathways. Derivatives show cytotoxicity in vitro (e.g., IC50_{50} values <10 µM in cancer cell lines) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of thiourea intermediates?

Optimization strategies include:

  • Solvent selection : DMF enhances solubility of aromatic amines and isothiocyanates .
  • Temperature control : Reflux at 100–110°C minimizes side reactions.
  • Catalyst use : Acidic conditions (e.g., HCl) accelerate cyclization steps.
  • Purification methods : Recrystallization from ethanol improves purity (yields up to 79% reported) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Substituents on the aryl group (e.g., electron-withdrawing Cl or NO2_2) enhance bioactivity by increasing electrophilicity and target binding. For example:

  • 2-Chlorophenyl derivatives : Show higher cytotoxicity (48% inhibition at 10 µM) compared to unsubstituted analogs .
  • Methoxy groups : Improve solubility but may reduce membrane permeability .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Contradictions (e.g., varying IC50_{50} values) arise from differences in:

  • Assay conditions : pH, serum content, or incubation time.
  • Cell lines : Sensitivity variations (e.g., HeLa vs. MCF-7).
  • Compound purity : HPLC or elemental analysis ensures ≥95% purity .
    Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for reproducibility.

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular docking : Models binding to kinases (e.g., EGFR) using software like AutoDock Vina.
  • QSAR studies : Correlate substituent properties (logP, polarizability) with activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

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